
2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H15ClO3S2 It is a derivative of benzenesulfonate and contains both chloroethyl and sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-chloroethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then treated with a thiol reagent to introduce the sulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonate group, yielding simpler derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted ethyl sulfanyl derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include simpler hydrocarbons and alcohols.
Aplicaciones Científicas De Investigación
2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate involves its interaction with nucleophiles and electrophiles. The chloroethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfanyl group can participate in redox reactions, altering the compound’s reactivity and stability. These interactions are crucial in its applications in organic synthesis and medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate: Similar structure but contains a hydroxyethoxy group instead of a chloroethyl group.
2-(2-Thienyl)ethyl 4-methylbenzenesulfonate: Contains a thienyl group, offering different reactivity and applications.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate is unique due to its combination of chloroethyl and sulfanyl groups, which provide distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
5441-66-7 |
|---|---|
Fórmula molecular |
C11H15ClO3S2 |
Peso molecular |
294.8 g/mol |
Nombre IUPAC |
2-(2-chloroethylsulfanyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H15ClO3S2/c1-10-2-4-11(5-3-10)17(13,14)15-7-9-16-8-6-12/h2-5H,6-9H2,1H3 |
Clave InChI |
ZYALFRBDRSGXJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCSCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


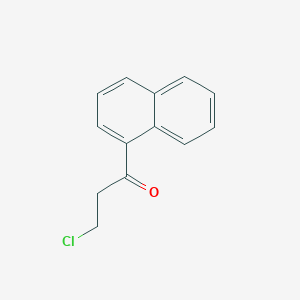
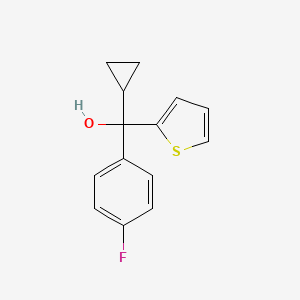
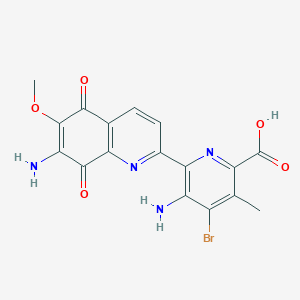
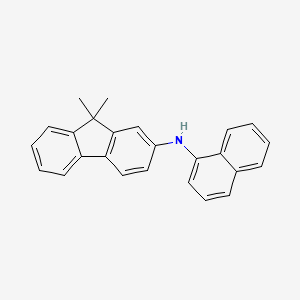
![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
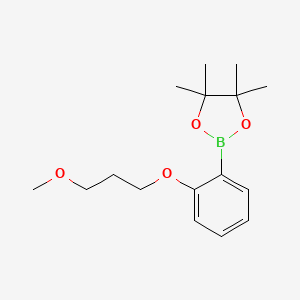
![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
![Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate](/img/structure/B14000059.png)
![Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B14000066.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline](/img/structure/B14000074.png)

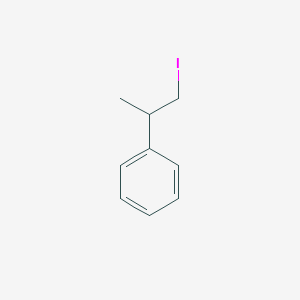
![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)

